3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRFGDAIIYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate 3-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyridazine Ring
Key Compounds :
- 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (): Replaces the 3-methoxyphenyl group with a 2-furanyl ring and substitutes the pyridinylmethylthio with a fluorophenylmethylthio group.
- 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine ():
Structural Implications :
Functional Group Modifications
Key Compounds :
Functional Group Impact :
- Thioether vs.
Core Structure Variations
Key Compounds :
- 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 922843-96-7, ):
- 2-(4-Aminophenyl)-3-methoxy-6-(3-methoxyphenyl)-methylimidazo[1,2-b]pyridazine (GBLD345, ): Features an imidazo-fused pyridazine with dual methoxy groups. The fused imidazole ring enhances planar stacking interactions, critical for DNA intercalation or topoisomerase inhibition .
Core Structure Implications :
Pharmacologically Active Derivatives
Key Compounds :
- Sulfamethoxypyridazine ():
- 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine (CAS 920477-70-9, ): Substitutes the pyridin-3-ylmethyl group with a 2-fluorobenzyl group.
Pharmacological Comparisons :
- Target Specificity : Thioether-linked pyridazines (e.g., target compound) may target cysteine-dependent enzymes, whereas sulfonamides (e.g., sulfamethoxypyridazine) inhibit folate biosynthesis .
Biological Activity
The compound 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyridazine core substituted at the 3-position with a methoxyphenyl group and at the 6-position with a pyridin-3-ylmethylthio moiety. The molecular formula is , with a molecular weight of approximately 288.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 288.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with thiol groups under controlled conditions. A common synthetic route includes:
- Preparation of Pyridazine Derivative : Starting from commercially available pyridazine intermediates.
- Thiol Substitution : The introduction of the pyridin-3-ylmethylthio group through nucleophilic substitution reactions.
- Purification : The final product is purified using recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine, including our compound of interest, exhibit significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines demonstrated potent cytotoxicity against various cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers.
In vitro assays revealed that specific derivatives can induce apoptosis and alter cell cycle progression, particularly increasing the population in the G2/M phase while decreasing the sub-G1 phase in treated cells. This suggests a mechanism involving cell cycle arrest and programmed cell death.
Table 1: Cytotoxic Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 1.37 ± 0.04 | Apoptosis induction |
| 11m | MDA-MB-231 | 1.57 ± 0.05 | Cell cycle arrest |
| 11e | SKOV-3 | 2.62 ± 0.08 | CDK2 inhibition |
Antimycobacterial Activity
Another area of investigation for this compound involves its activity against Mycobacterium tuberculosis (Mtb). A related study highlighted that certain methoxy-substituted pyridazines exhibited promising antimicrobial activity against Mtb, showcasing minimum inhibitory concentrations (MICs) in low micromolar ranges.
Table 2: Antimycobacterial Activity
| Compound | Mtb MIC90 (µg/mL) | Mtb MIC90 (µM) |
|---|---|---|
| Compound A | 1 | 3.02 |
| Compound B | 0.5 | 1.44 |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in cancerous cells.
- Antimicrobial Action : The thioether group may enhance its interaction with bacterial membranes or specific targets within microbial cells.
Case Studies
Several case studies have documented the efficacy of pyridazine derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with a pyridazine derivative resulted in significant tumor reduction in a subset of patients.
- Tuberculosis Management : A pilot study indicated that incorporating this class of compounds into standard tuberculosis therapy improved patient outcomes and reduced treatment duration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
